molecular formula C19H23N3O3S B2803640 1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide CAS No. 1797160-17-8

1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide

Cat. No.: B2803640
CAS No.: 1797160-17-8
M. Wt: 373.47
InChI Key: WSQYGSGVRKRMIR-UHFFFAOYSA-N
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Description

1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a benzoxazole ring and a methanesulfonamide group

Mechanism of Action

Target of Action

The primary target of this compound is the D2 Dopamine Receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

This modulation can result in changes in signal transduction pathways within the cell, leading to alterations in cellular function .

Pharmacokinetics

Based on its chemical structure, it is likely to be slightly soluble in water . Its pKa value is 9.56, suggesting it can exist in both protonated and unprotonated forms depending on the pH of the environment . These properties can impact the compound’s bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and, consequently, its interaction with the target can be affected by the pH of the environment .

: Structure of the D2 Dopamine Receptor : 1-(1,2-Benzoxazol-3-yl)methanesulphonamide (68291-97-4)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The methanesulfonamide group is then introduced through a sulfonation reaction, followed by the attachment of the diethylamino and methylphenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize waste and reduce the environmental impact. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonamide group to a sulfonic acid or sulfonate ester.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring or the methanesulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonic acids, and various substituted benzoxazole compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2-benzoxazol-3-yl)methanesulfonamide
  • 2-(1,3-benzoxazol-2-yl)ethylamine hydrochloride
  • 3-(2-benzoxazol-5-yl)alanine derivatives

Uniqueness

Compared to similar compounds, 1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino and methylphenyl groups enhances its solubility and ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-4-22(5-2)15-10-11-17(14(3)12-15)21-26(23,24)13-18-16-8-6-7-9-19(16)25-20-18/h6-12,21H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQYGSGVRKRMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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